![molecular formula C22H38O4Sr B1149566 BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE [SR(TMHD)2] CAS No. 199445-30-2](/img/no-structure.png)

BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE [SR(TMHD)2]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

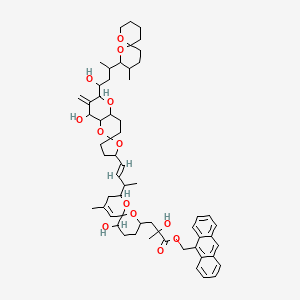

The synthesis of strontium β-diketonate complexes involves the reaction between strontium metal and 2,2,6,6-tetramethylheptane-3,5-dione (tmhdH) in specific solvents like isopropanol. This process yields adducts like [Sr(tmhd)2(iPrOH)4], which further reacts with other agents like N,N-dimethylaminoethanol (dmaeH) to produce different strontium complexes, showcasing the versatility in the synthesis of Sr(TMHD)2 complexes (Davies et al., 2001).

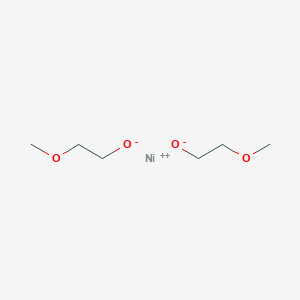

Molecular Structure Analysis

Strontium β-diketonate complexes exhibit varied molecular structures, from mononuclear complexes with eight-coordinate Sr atoms to binuclear and tetranuclear complexes with distinct coordination modes. These structures are characterized by X-ray diffraction, revealing the complex's geometry, coordination environment, and ligand arrangements (Davies et al., 2001).

Chemical Reactions and Properties

Sr(TMHD)2 complexes undergo various chemical reactions, including the displacement of ligands and thermal decomposition, indicating their reactive nature and potential for further chemical modifications. These reactions are essential for applications in chemical vapor deposition (CVD) processes and other material synthesis applications (Luo et al., 2007).

Physical Properties Analysis

The physical properties of Sr(TMHD)2 complexes, such as crystal structures, thermal stability, and solubility, are crucial for their application in materials science. These properties are influenced by the specific ligands and the metal-ligand coordination environment, impacting the compound's suitability for various technological applications (Davies et al., 2001).

Chemical Properties Analysis

Sr(TMHD)2 and related complexes' chemical properties, including reactivity with other compounds, ligand exchange reactions, and behavior under different conditions, are significant for their use in synthesis and material processing. These properties determine the complexes' functionality in diverse chemical environments and their potential for creating advanced materials (Luo et al., 2007).

Aplicaciones Científicas De Investigación

1. Chemical Vapor Deposition Processes

- Sr(TMHD)2 is utilized in the production of thin films through chemical vapor deposition processes. For instance, it has been employed in the growth of high-quality ZnO films, showcasing its effectiveness in creating stoichiometric and clean decompositions (Saraf et al., 2007). Additionally, it is used in the development of electroluminescent devices, demonstrating its versatility in electronic applications (Barth et al., 2000).

2. Synthesis and Structural Characterization of Complexes

- Sr(TMHD)2 is instrumental in synthesizing various strontium complexes. These complexes, such as [Sr(tmhd)2(iPrOH)4], play a significant role in understanding the coordination chemistry of strontium and are valuable in exploring new materials (Davies et al., 2001).

3. Role in Ferroelectric Material Synthesis

- In the field of ferroelectric materials, Sr(TMHD)2 is a crucial precursor. Its application in the formation of strontium bismuth tantalate (SBT) thin films impacts the development of materials with significant ferroelectric properties. This research is essential for advancing memory storage technologies (Lee, 2001).

4. Development of New Heteroleptic Metal Complexes

- The synthesis of novel heteroleptic strontium complexes using Sr(TMHD)2 demonstrates its importance in the exploration of new chemical compounds. These developments contribute to a broader understanding of coordination chemistry and potential applications in various industrial processes (George et al., 2014).

5. Thin Film Electroluminescent Display Applications

- Sr(TMHD)2 is a key component in the fabrication of thin film electroluminescent displays, providing insights into the mechanisms of film growth and dopant incorporation. This research is vital for the advancement of display technologies (Lau et al., 1998).

6. Catalyst in Chemical Reactions

- Sr(TMHD)2 serves as a catalyst in various chemical reactions, exemplifying its role in synthetic chemistry and material science. This aspect is essential for developing efficient and sustainable chemical processes (Saito et al., 2020).

Mecanismo De Acción

Target of Action

Similar compounds, such as 2,2,6,6-tetramethyl-3,5-heptanedione (tmhd), are known to act as bidentate ligands, forming stable complexes with various metal ions . These complexes can interact with a variety of biological targets, depending on the specific metal ion involved.

Mode of Action

Sr(TMHD)2 likely interacts with its targets through the formation of stable complexes. TMHD is a stable, anhydrous reagent that undergoes O-additions and C-additions . In various reactions, it acts as an air-stable ligand for metal catalysts . The exact mode of action of Sr(TMHD)2 would depend on the specific biological target and the nature of the formed complex.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Sr(TMHD)2. For instance, specific solvents could be beneficial to the formation of mononuclear species by suppressing precursor aggregation leading to increased nuclearity . This is strongly preferred for enhancing the transport and vaporization of the compound .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE [SR(TMHD)2] can be achieved through a reaction between strontium acetate and 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a solvent and a reducing agent.", "Starting Materials": [ "Strontium acetate", "2,2,6,6-tetramethyl-3,5-heptanedione", "Solvent (e.g. benzene, toluene)", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve strontium acetate in the solvent", "Add 2,2,6,6-tetramethyl-3,5-heptanedione to the solution", "Add the reducing agent to the solution", "Heat the mixture at a temperature of 60-80°C for several hours", "Allow the mixture to cool to room temperature", "Filter the precipitate and wash it with a suitable solvent", "Dry the product under vacuum to obtain BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE [SR(TMHD)2]" ] } | |

Número CAS |

199445-30-2 |

Fórmula molecular |

C22H38O4Sr |

Peso molecular |

454.16 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-cyclopenta[c]pyrrol-4-one](/img/structure/B1149489.png)

![(2S,3S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B1149491.png)

![[(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1149496.png)